Ethyl 4-benzylbenzoate
Overview
Description
Synthesis Analysis
A novel series of ethyl 4- [2-benzamido-4-methylthiazol-3 (2H)-yl)]benzoates heterocycles were efficiently synthesized in good yields by direct cyclization of the corresponding ethyl 4- (3-benzoylthio-ureido)benzoates .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-benzylbenzoate can be inferred from related compounds. For instance, Ethyl benzoate is a benzoate ester obtained by condensation of benzoic acid and ethanol .Scientific Research Applications
Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)
Ethyl 4-benzylbenzoate has been studied for its potential use in Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs) . The study found that complexation with selected metal ions improves hole and electron transfer rates, which are crucial for the performance of OLEDs and OSCs . Specifically, the hole transport rate of Pt [EMAB] 2, ( kct (h) = 6.15 × 10 14 s −1 ), is found to be 44 times greater than that of [EMAB], ( kct (h) = 1.42 × 10 13 s −1 ), whereas electron transport rate of Pt [EMAB] 2, ( kct (e) = 4.6 × 10 13 s −1) is 4 times that of EMAB ( kct (e) = 1.1 × 10 13 s −1 ) .
Liquid Mixtures
Ethyl 4-benzylbenzoate has been used in the study of binary liquid mixtures . The study focused on understanding the viscosity, density, and ultrasonic velocity and their deviation of binary liquid mixtures of Methyl benzoate, Ethyl benzoate, and Benzyl benzoate with 2 Pentanol at different temperatures . This research can help in understanding the molecular interactions and the effects of methyl, ethyl, and benzyl group of benzoates present on the benzene ring .
Liquid Crystalline Compounds
Ethyl 4-benzylbenzoate has been designed with the aim of preparing liquid crystalline compounds . These compounds have unique properties that make them useful in a variety of applications, including displays, sensors, and other optoelectronic devices .
Organogelators
Functionalized poly(-benzyl ether) dendrimers with methyl ester decorations have been designed as efficient organogelators . Organogelators are materials that can gel organic liquids into semi-solid or solid state. They have potential applications in various fields such as drug delivery, tissue engineering, and environmental remediation .
Non-linear Optical Materials
Ethyl 4-benzylbenzoate has been used in the design of non-linear optical materials . These materials have the ability to change their optical properties in response to the intensity of light, making them useful in a variety of applications, including telecommunications, data storage, and laser technology .
Flavouring and Perfumery
Ethyl 4-benzylbenzoate, along with Methyl and Ethyl benzoate and Benzyl benzoate, have been broadly used in the flavouring, perfumery, artificial essences, and cosmetics . These compounds can provide a variety of scents and flavors, making them valuable in the food and cosmetic industries .
Mechanism of Action
Target of Action
Ethyl 4-benzylbenzoate, like other benzoate compounds, primarily targets the nervous system . It acts on nerve endings and nerve trunks, which are crucial for transmitting signals in the body .
Mode of Action
The compound works by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This interaction affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, it can reversibly block nerve conduction, leading to a loss of local sensation without affecting consciousness .
Biochemical Pathways
It is known that benzoate compounds, in general, can influence the production of volatile aroma compounds in yeast fermentation processes . More research is needed to fully elucidate the specific biochemical pathways impacted by Ethyl 4-benzylbenzoate.
Pharmacokinetics
Pharmacokinetics studies the rate processes associated with the absorption, distribution, metabolism, and elimination of a drug . More research is needed to outline the ADME properties of Ethyl 4-benzylbenzoate and their impact on its bioavailability.
Result of Action
The primary result of Ethyl 4-benzylbenzoate’s action is its local anesthetic effect . By blocking nerve conduction, it can temporarily relieve pain, making it useful for local surgery and treatment . The biological activity experiments showed that benzoate compounds had good local anesthetic effects .
Action Environment
The action, efficacy, and stability of Ethyl 4-benzylbenzoate can be influenced by various environmental factors. For instance, in yeast fermentation processes, a large number of environmental factors can affect the production of volatile aroma compounds . .
properties
IUPAC Name |
ethyl 4-benzylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-18-16(17)15-10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIYPRZUNRMPSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463052 | |
Record name | Ethyl 4-benzylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-benzylbenzoate | |
CAS RN |
18908-74-2 | |
Record name | Ethyl 4-benzylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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